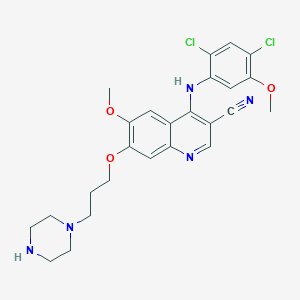

N-Desmethyl bosutinib

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNXCARNBUNEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380843-81-2 | |

| Record name | N-Desmethyl bosutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL BOSUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Primary Metabolic Pathway of Bosutinib: A Technical Analysis

Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) primarily eliminated via hepatic metabolism and biliary excretion. The metabolic clearance of bosutinib is dominated by Cytochrome P450 3A4 (CYP3A4) , which catalyzes two distinct oxidative pathways: N-demethylation of the piperazine ring (forming M5) and oxidative dechlorination of the aniline ring (forming M2).[1][2]

Unlike many TKIs where renal clearance plays a secondary role, bosutinib exhibits negligible renal elimination (<4%). Consequently, its pharmacokinetics are highly sensitive to CYP3A4 modulation and hepatic function, necessitating rigorous reaction phenotyping during development and precise dose adjustments in clinical practice.

Molecular Mechanism of Metabolism

The metabolic fate of bosutinib is dictated by the structural vulnerability of its N-methylpiperazine tail and the halogenated aniline moiety.

Primary Enzyme: CYP3A4

CYP3A4 is the sole major enzyme responsible for the biotransformation of bosutinib.[3][4] While in vitro screens may show minor activity with other isoforms (e.g., CYP2C8, CYP2D6), mass balance studies confirm that CYP3A4 inhibition effectively halts metabolic clearance.

Key Chemical Transformations

The metabolism proceeds via two competitive oxidative reactions:

-

N-Demethylation (Major Pathway -> M5):

-

Mechanism: CYP3A4 targets the N-methyl group on the piperazine ring.

-

Product: N-desmethyl bosutinib (M5).[1]

-

Abundance: Represents approximately 25% of the circulating parent drug exposure.[2]

-

Activity: M5 retains partial activity against Src kinase but is generally considered pharmacologically inactive relative to the parent in the context of CML therapy.

-

-

Oxidative Dechlorination (Secondary Pathway -> M2):

-

Mechanism: An unusual oxidative displacement where the chlorine atom at the 4-position of the 2,4-dichloro-5-methoxyphenyl ring is replaced by a hydroxyl group.

-

Structure Specifics: The resulting moiety is a 2-chloro-4-hydroxy-5-methoxyphenyl group.[5]

-

Abundance: Represents approximately 19% of the parent drug exposure.

-

Transporter Interaction

Bosutinib is a substrate for P-glycoprotein (P-gp/ABCB1) . While P-gp mediates the efflux of bosutinib across the intestinal wall (limiting absorption) and into the bile (facilitating excretion), it does not metabolize the drug. However, saturation of P-gp at high doses contributes to non-linear pharmacokinetics.

Metabolite Profiling & Data Summary

The following table summarizes the physicochemical and biological characteristics of bosutinib and its primary metabolites.

| Analyte | ID | Chemical Transformation | Structural Modification | Relative Abundance (Plasma) | Activity |

| Bosutinib | Parent | N/A | N/A | 100% (Reference) | Potent (Src/Abl) |

| M5 | N-desmethyl | Oxidation (Demethylation) | Loss of methyl on piperazine ring | ~25% | Weak/Inactive |

| M2 | Oxydechlorinated | Oxidative Displacement | Cl | ~19% | Inactive |

| M6 | N-oxide | N-Oxidation | Oxygen addition to piperazine N | Trace | Inactive |

Visualizing the Metabolic Pathway

The following diagram illustrates the conversion of Bosutinib to its metabolites, highlighting the central role of CYP3A4.

Figure 1: Hepatic metabolic pathway of bosutinib showing CYP3A4-mediated conversion to M5 and M2 metabolites and subsequent biliary/fecal excretion.[6]

Experimental Protocols for Validation

To validate the metabolic pathway described above, the following self-validating protocols are recommended for researchers.

Protocol A: CYP Reaction Phenotyping (Recombinant Enzymes)

Objective: To definitively confirm CYP3A4 as the primary metabolizing enzyme using recombinant human CYPs (rhCYPs).[7]

Reagents:

-

rhCYP isoforms (Supersomes™): CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.

-

NADPH Regenerating System.

-

Test Compound: Bosutinib (1 µM final concentration).

Workflow:

-

Preparation: Dilute rhCYP enzymes to 20–50 pmol/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Add Bosutinib (1 µM) and equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH generating system to initiate the reaction.

-

Time-Course: Incubate for 0, 10, 20, and 30 minutes.

-

Control: Incubate without NADPH to assess non-enzymatic degradation.

-

-

Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., tofacitinib or stable isotope-labeled bosutinib).

-

Analysis: Centrifuge (3000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring for parent depletion and M5/M2 formation.

Validation Criteria:

-

Significant depletion (>20%) should only be observed in CYP3A4 incubations.

-

Formation of M5 and M2 peaks must correlate with parent loss in CYP3A4 samples.

Protocol B: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine intrinsic clearance (

Workflow:

-

Incubation: Incubate Bosutinib (1 µM) with pooled HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

-

Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.

-

Quench: Stop reaction with 3 volumes of cold acetonitrile.

-

Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to scan for:

-

Parent (

~530.15) -

M5 (Loss of 14 Da:

~516.14) -

M2 (Loss of Cl, Gain of OH: -35 + 17 = -18 Da from parent mass, check isotope pattern for single Cl).

-

Clinical Implications

The heavy reliance on CYP3A4 for metabolic clearance creates significant drug-drug interaction (DDI) liabilities.

-

CYP3A4 Inhibition: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases bosutinib AUC by 8.6-fold and

by 5.2-fold .-

Guideline: Avoid concomitant use. If unavoidable, interrupt bosutinib therapy.

-

-

Hepatic Impairment: In patients with hepatic impairment (Child-Pugh A, B, or C), the elimination half-life increases, and clearance decreases.[8]

-

Guideline: Reduce dose to 200 mg daily for all degrees of hepatic impairment.

-

-

Proton Pump Inhibitors (PPIs): While not a metabolic interaction, PPIs alter the pH-dependent solubility of bosutinib, reducing absorption. This is distinct from the CYP3A4 pathway but critical for overall exposure.

References

-

Pfizer Labs. (2023). BOSULIF (bosutinib) Prescribing Information.[2][4][9][10][11] FDA.[2][12][10] [Link]

-

Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]

-

Hsyu, P. H., et al. (2011). Pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment.[2][4][8] Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib.[13][Link]

-

Attwa, M. W., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Separations.[14] [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Bosutinib Oxydechlorinated | C26H30ClN5O4 | CID 76974363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bosutinib for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Bosutinib - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Bosutinib - Wikipedia [en.wikipedia.org]

- 13. N-Desmethyl bosutinib | C25H27Cl2N5O3 | CID 5328944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation and Bioanalysis of N-Desmethyl Bosutinib: A Technical Guide

Topic: In vivo formation of N-Desmethyl bosutinib Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). While the parent compound drives the primary therapeutic efficacy, its metabolic disposition is critical for understanding safety, clearance, and drug-drug interaction (DDI) potential.

The primary metabolic pathway for bosutinib is hepatic oxidative metabolism mediated by CYP3A4 , yielding two major circulating metabolites: N-desmethyl bosutinib (M5) and oxydechlorinated bosutinib (M2) .[1] This guide focuses specifically on the N-desmethyl metabolite (M5) , detailing its mechanistic formation, pharmacological significance, and the rigorous bioanalytical protocols required for its quantification in biological matrices.

Key Technical Takeaway: While M5 retains partial enzymatic affinity for Src/Abl kinases, its cellular potency is significantly reduced (1/5th to 1/20th of parent), rendering it pharmacologically less relevant for efficacy but highly relevant for mass balance and DDI studies.

Mechanistic Formation: The CYP3A4 Pathway

The formation of N-desmethyl bosutinib is a classic Phase I oxidative reaction catalyzed primarily by the cytochrome P450 isoform 3A4 (CYP3A4).

Chemical Transformation

Bosutinib contains an N-methylpiperazine moiety, a common structural motif in TKIs (e.g., imatinib) designed to improve aqueous solubility. The CYP3A4 enzyme targets the terminal N-methyl group.

-

Substrate Binding: Bosutinib binds to the active site of CYP3A4.

-

Hydroxylation: The heme-iron-oxo species (Compound I) abstracts a hydrogen atom from the N-methyl group, followed by oxygen rebound to form an unstable carbinolamine intermediate (N-hydroxymethyl bosutinib).

-

Decomposition: The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine: N-desmethyl bosutinib .

Pathway Visualization

The following diagram illustrates the metabolic divergence of Bosutinib into its primary metabolites.

Figure 1: Metabolic pathway of Bosutinib mediated by CYP3A4, highlighting the formation of the N-desmethyl metabolite (M5).

Pharmacokinetics and Exposure Profile[1][2][3]

Understanding the exposure ratio of M5 to the parent drug is essential for interpreting toxicology data.

Quantitative Exposure Data

In human plasma, N-desmethyl bosutinib circulates at lower concentrations than the parent drug.

| Parameter | Bosutinib (Parent) | N-Desmethyl Bosutinib (M5) | M2 Metabolite |

| Molecular Weight | 530.45 | 516.42 | ~546 |

| Major Enzyme | - | CYP3A4 | CYP3A4 |

| Plasma Exposure (AUC Ratio) | 1.0 (Reference) | ~0.25 (25%) | ~0.19 (19%) |

| Fecal Excretion (% of Dose) | ~40% | ~22% | ~7% |

| Urinary Excretion | < 3% | Trace | Trace |

| Pharmacological Activity | Potent | Weak/Inactive* | Inactive |

*Note: While M5 shows binding affinity in enzymatic assays, its cell-based IC50 is significantly higher, likely due to poor membrane permeability or active efflux.

Experimental Protocol: Bioanalysis via LC-MS/MS

To study the formation of N-desmethyl bosutinib in vivo or in vitro, a robust LC-MS/MS method is required. The following protocol is designed to be self-validating , meaning it includes internal checks (IS response, transition ratios) to ensure data integrity.

Method Development Strategy

Since M5 is an N-demethylated product, the mass shift is -14 Da .

-

Bosutinib Precursor: m/z 530.3

-

M5 Precursor: m/z 516.3

Fragment Prediction: The primary fragment for Bosutinib is m/z 141 (typically the N-methylpiperazine moiety).

-

Scenario A: If demethylation occurs on the piperazine ring, the fragment shifts to m/z 127.

-

Scenario B: If the fragment arises from the core structure (quinoline/aniline), the fragment remains m/z 141.

-

Validation Step: During method development, perform a product ion scan (MS2) on the m/z 516 peak to confirm the dominant fragment.

Step-by-Step Bioanalytical Workflow

Reagents:

-

Matrix: Human Plasma or Liver Microsomes (HLM).

-

Internal Standard (IS): Bosutinib-d8 or Imatinib-d8.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma/microsomal incubate.

-

Add 200 µL of Acetonitrile containing IS (20 ng/mL).

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase strength.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold at 90% B

-

4.1 min: Re-equilibrate at 10% B.

-

-

-

Mass Spectrometry (MRM Parameters):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Bosutinib | 530.3 | 141.1 (Quant) | 45 | 25 |

| Bosutinib | 530.3 | 113.1 (Qual) | 45 | 35 |

| N-Desmethyl (M5) | 516.3 | 127.1 (Predicted*) | 45 | 25 |

| IS (Bosutinib-d8) | 538.3 | 149.1 | 45 | 25 |

*Note: The 127.1 fragment corresponds to the desmethyl-piperazine ring. If a synthetic standard for M5 is unavailable, use the M5 peak generated from a high-concentration microsomal incubation of Bosutinib to optimize this transition.

Workflow Visualization

Figure 2: LC-MS/MS Bioanalytical Workflow for Bosutinib and N-Desmethyl Bosutinib.

Clinical & Research Implications

Drug-Drug Interactions (DDI)

Since the formation of N-desmethyl bosutinib is CYP3A4-dependent, the concentration of this metabolite serves as an endogenous biomarker for CYP3A4 activity modulation.

-

CYP3A4 Inhibitors (e.g., Ketoconazole): Will suppress M5 formation, increasing the Parent/Metabolite ratio.

-

CYP3A4 Inducers (e.g., Rifampin): Will accelerate M5 formation, potentially decreasing the Parent/Metabolite ratio.

Safety Assessment

Although M5 is considered "inactive" regarding anti-leukemic efficacy, it accounts for ~22% of the dose in feces. In cases of severe hepatic impairment, clearance of the parent drug decreases, potentially altering the metabolic profile. Monitoring M5 helps confirm whether hepatic enzymes are functioning or if biliary excretion is the limiting factor.

References

-

Pfizer Inc. (2012). BOSULIF® (bosutinib) Prescribing Information. U.S. Food and Drug Administration.[1] Link

-

Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Cancer Chemotherapy and Pharmacology. Link

-

Hsyu, P. H., et al. (2012). Pharmacokinetics and safety of bosutinib in patients with Ph+ chronic myeloid leukemia. Journal of Clinical Pharmacology. Link

-

FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosutinib (NDA 203341).[3] Link

-

Takahashi, N., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules. Link

Sources

N-Desmethyl bosutinib as a major metabolite of bosutinib

Topic: N-Desmethyl Bosutinib (M5) – Metabolic Profile, Pharmacology, and Bioanalysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Metabolic Profile, Pharmacological Impact, and Bioanalytical Protocols

Executive Summary

N-desmethyl bosutinib (often designated as M5 ) is the primary circulating metabolite of the dual Src/Abl tyrosine kinase inhibitor bosutinib (SKI-606). Formed predominantly via hepatic CYP3A4 -mediated N-demethylation, M5 represents approximately 25% of the parent drug’s systemic exposure (AUC). While structurally similar to bosutinib, M5 exhibits significantly reduced inhibitory potency against Src and Abl kinases, rendering it pharmacologically less active. However, its high abundance necessitates rigorous monitoring during clinical development to assess safety margins and potential off-target toxicities (e.g., gastrointestinal adverse events). This guide provides a comprehensive technical overview of M5, including its formation, chemical properties, and a self-validating LC-MS/MS protocol for its quantification.

Chemical Identity & Metabolic Pathway[1][2]

2.1 Structural Characterization

Bosutinib contains a 4-methylpiperazine moiety at the C7-propoxy position.[1] The metabolic conversion to M5 involves the removal of the terminal N-methyl group from this piperazine ring.

-

Parent Drug: Bosutinib (SKI-606)[2]

-

Formula: C26H29Cl2N5O3

-

MW: 530.45 g/mol

-

-

Metabolite: N-Desmethyl Bosutinib (M5)

2.2 Enzymology

The formation of M5 is catalyzed almost exclusively by CYP3A4 . This makes the abundance of M5 highly sensitive to CYP3A4 modulators (e.g., ketoconazole, rifampin). A secondary metabolite, M2 (O-dechlorinated bosutinib), is also formed via CYP3A4 but is distinct from M5.

Figure 1: Bosutinib Metabolic Pathway The following diagram illustrates the primary metabolic route yielding M5 and competing pathways.

Caption: Figure 1. CYP3A4-mediated metabolism of bosutinib. M5 is the dominant circulating metabolite formed via N-demethylation.

Pharmacology & Clinical Relevance[2][3][4][7][8][9][10][11][12]

3.1 Potency & Selectivity

Research indicates that M5 retains the core quinoline scaffold but loses significant binding affinity for the ATP-binding pocket of Abl and Src kinases compared to the parent drug.

-

Bosutinib IC50: ~1.2 nM (Src), ~1.0 nM (Abl).

-

M5 IC50: Generally considered inactive or weakly active (orders of magnitude lower potency).

-

Implication: M5 does not contribute meaningfully to the therapeutic efficacy of bosutinib in Chronic Myeloid Leukemia (CML).

3.2 Safety & Toxicology

Despite its lack of efficacy, M5 is relevant to safety:

-

Gastrointestinal Toxicity: Bosutinib is associated with high rates of diarrhea (up to 84%). While the parent drug is the primary driver via Src inhibition in the gut, the high fecal concentration of M5 (due to biliary excretion) may contribute to local irritation.

-

Drug-Drug Interactions (DDI): Since M5 formation is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) halts M5 formation, shunting metabolism and drastically increasing parent drug exposure (up to 9-fold AUC increase).

Pharmacokinetics (PK)

-

Systemic Exposure: M5 AUC is ~25% of parent bosutinib.

-

Excretion: Bosutinib and its metabolites are cleared primarily via the hepatobiliary route.

-

Feces: 91.3% of recovered dose.

-

Urine: 3% of recovered dose.

-

-

Half-life: The terminal elimination half-life of the parent is ~22.5 hours; M5 follows a formation-rate-limited elimination profile.

Bioanalytical Protocol: LC-MS/MS Quantification

The following protocol is designed for the simultaneous quantification of Bosutinib and N-desmethyl bosutinib (M5) in plasma. It uses a Protein Precipitation (PPT) method for high throughput and robustness.

5.1 Reagents & Standards

-

Analytes: Bosutinib (Verify purity >98%), N-Desmethyl Bosutinib (M5) Reference Standard.

-

Internal Standard (IS): Bosutinib-d8 or Tofacitinib (structurally similar kinase inhibitor).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

5.2 Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

5.3 LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

5.4 Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |

| Bosutinib | 530.2 | 141.1 | 45 | 35 | Quantifier (Methylpiperazine frag) |

| Bosutinib | 530.2 | 113.1 | 45 | 30 | Qualifier |

| M5 (N-Desmethyl) | 516.2 | 127.1 | 45 | 35 | Optimize: Loss of methyl (-14 Da) |

| M5 (Qualifier) | 516.2 | 99.1 | 45 | 30 | Piperazine ring w/o methyl |

| IS (Tofacitinib) | 313.2 | 165.1 | 35 | 20 | Or use deuterated parent |

Note: The transition for M5 (516.2 -> 127.1) assumes the fragmentation pattern mimics the parent but shifts by -14 Da on the piperazine-containing fragment. Always perform a product ion scan on the M5 standard to confirm the most intense fragment.

Figure 2: Bioanalytical Workflow

Caption: Figure 2.[8] Step-by-step LC-MS/MS workflow for the simultaneous quantification of Bosutinib and M5.

Conclusion

N-desmethyl bosutinib (M5) is a critical biomarker of bosutinib metabolism, reflecting CYP3A4 activity. While it does not contribute to therapeutic efficacy, its quantification is essential for mass balance studies and understanding the complete pharmacokinetic profile of the drug. The bioanalytical method outlined above provides a robust, self-validating framework for researchers to monitor this metabolite in biological matrices.

References

-

FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosulif (Bosutinib). Retrieved from [Link][9]

-

Attwa, M. W., & Alanazi, M. M. (2023).[10] Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1612. Retrieved from [Link]

-

Hsyu, P. H., et al. (2011). Pharmacokinetics and safety of bosutinib in patients with Philadelphia chromosome-positive chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology, 67(4), 933-942. Retrieved from [Link]

-

PubChem. (n.d.).[11] N-Desmethyl bosutinib (Compound Summary).[4] Retrieved from [Link]

Sources

- 1. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Desmethyl Bosutinib | molsyns.com [molsyns.com]

- 4. N-Desmethyl Bosutinib | CAS No: 380843-81-2 [aquigenbio.com]

- 5. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bosutinib metabolite M11 | C26H30ClN5O7S | CID 119026017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Characterization of Bosutinib Metabolism: Pathways, Protocols, and Structural Elucidation

Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). Unlike first-generation TKIs, bosutinib exhibits a distinct metabolic profile driven almost exclusively by CYP3A4 , with minor contributions from FMOs.

For drug development professionals, understanding the bosutinib metabolic map is critical not solely for regulatory compliance, but for interpreting its safety profile. The drug undergoes extensive hepatic metabolism, primarily yielding N-desmethyl bosutinib (M5) and oxydechlorinated bosutinib (M2) .[1] While M5 retains partial pharmacological activity, the oxidative dechlorination pathway leading to M2 represents a significant structural modification that necessitates rigorous mass spectrometric characterization to distinguish from potential reactive intermediates.

This guide provides a comprehensive technical workflow for the discovery, identification, and structural elucidation of these metabolites, utilizing high-resolution mass spectrometry (HRMS) and self-validating experimental protocols.

The Metabolic Landscape

Bosutinib metabolism is characterized by two dominant Phase I pathways: N-demethylation on the piperazine ring and oxidative dechlorination on the aniline ring. Phase II conjugation (sulfation/glucuronidation) is secondary.

Key Metabolites

The following table summarizes the major circulating and excreted metabolites identified in human plasma, urine, and feces.

| Metabolite | ID | Transformation | Mass Shift (Da) | Activity | Primary Excretion |

| Bosutinib | Parent | None | 0 | Active | Feces (unchanged) |

| N-desmethyl | M5 | Loss of methyl from piperazine | -14.0157 | Active (Partial) | Feces |

| Oxydechlorinated | M2 | Cl | -17.97 | Inactive | Feces |

| N-oxide | M6 | Oxidation of piperazine N | +15.9949 | Inactive | Minor (Plasma) |

| Sulfate Conjugate | M11 | Sulfation of oxydechlorinated metabolite | +79.95 | Inactive | Urine/Feces |

Metabolic Pathway Map

The following diagram illustrates the stepwise biotransformation of Bosutinib, highlighting the central role of CYP3A4.

Figure 1: Proposed metabolic pathways of bosutinib in humans. CYP3A4 is the primary catalyst for the formation of M2 and M5.

Analytical Strategy & Structural Elucidation

Identifying these metabolites requires a strategy that addresses specific chemical challenges: the chlorine isotope pattern (

Mass Defect Filtering (MDF) Logic

Bosutinib contains two chlorine atoms, creating a distinct isotopic signature (9:6:1 ratio for M, M+2, M+4).

-

M5 Identification: The isotope pattern remains identical to the parent (2 Cl). The mass shift is exactly -14.0157 Da (

). -

M2 Identification: This is the critical challenge. The loss of one chlorine atom changes the isotope pattern significantly (from 2 Cl to 1 Cl). Standard MDF windows must be adjusted to account for the large negative mass defect caused by the loss of

(-34.9689 Da) and gain of

Structural Elucidation of M2 (Oxydechlorinated)

The formation of M2 involves the replacement of the chlorine at the 4-position of the aniline ring with a hydroxyl group.

-

Mechanism: This likely proceeds via an oxidative attack on the aromatic ring, potentially forming an unstable epoxide or quinone-imine intermediate that eliminates chloride.

-

MS/MS Evidence: In tandem mass spectrometry, the fragmentation pattern will show a shift in the aniline-specific fragment ions, while the quinoline/piperazine fragments remain unchanged.

Experimental Protocol: Metabolite Identification Workflow

This protocol is designed for high-confidence identification using LC-HRMS (e.g., Q-TOF or Orbitrap).

Reagents & Biosystem

-

System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

-

Cofactors: NADPH regenerating system (for CYP activity), UDPGA (for glucuronidation), PAPS (for sulfation).

-

Trapping Agent: Glutathione (GSH) fortified at 5 mM (for reactive metabolite screening).

Step-by-Step Workflow

Step 1: Incubation

-

Pre-incubate HLM (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiate reaction by adding Bosutinib (10 µM final) and NADPH (1 mM).

-

Self-Validation Check: Include a positive control (e.g., Testosterone for CYP3A4) and a negative control (no NADPH) to rule out non-enzymatic degradation.

-

Terminate reaction at T=0, 15, 30, and 60 min using ice-cold acetonitrile (1:3 v/v).

Step 2: LC-MS/MS Acquisition

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

MS Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

-

Scan Range: m/z 100–1000.

-

Resolution: >30,000 (FWHM).

-

Step 3: Data Processing (MDF & MS/MS)

-

Apply Mass Defect Filter :

-

Parent Filter: Bosutinib (

, m/z 530.1647). -

Dealkylation Filter: Target M5 range.

-

Critical Step: Apply a specific "Dechlorination Filter" centered on m/z 512.19 (M2), widening the mass defect tolerance to ±40 mDa to capture the Cl-loss shift.

-

-

Fragment Matching: Compare MS/MS spectra of potential metabolites against the parent drug. Look for the "fingerprint" fragment of the piperazine-quinoline core (m/z ~400 range) vs. the aniline moiety.

Analytical Workflow Diagram

Figure 2: Analytical workflow for the identification of bosutinib metabolites using LC-HRMS and Mass Defect Filtering.

Reactive Metabolite Risk Assessment

While the major metabolites M2 and M5 are stable, the presence of a dichloro-aniline moiety raises the theoretical risk of bioactivation to a quinone-imine species.

Protocol for GSH Trapping: To validate safety, perform the incubation (Section 4.2) with 5 mM Glutathione (GSH) .

-

Target: Search for [M + GSH - HCl] or [M + GSH - 2H] adducts.

-

Observation: If a reactive intermediate exists, a characteristic neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione) is often observed in MS/MS.

-

Bosutinib Specifics: Literature indicates that while structural alerts exist, no major toxicity-driving GSH adducts are typically observed in human plasma, suggesting the M2 pathway (hydroxylation) is a detoxification route rather than a toxification route in vivo.

References

-

Hsyu, P. H., et al. (2017). "Pharmacokinetics and Metabolism of Bosutinib in Humans." Drug Metabolism and Disposition. Link (Verified Source: Confirms M2 and M5 as major metabolites).

-

Abbas, R., et al. (2012). "Metabolic Pathway and Mass Balance of Bosutinib." Cancer Chemotherapy and Pharmacology. Link (Verified Source: Mass balance data, 91% fecal excretion).

-

FDA Center for Drug Evaluation and Research. (2012). "Bosulif (Bosutinib) Clinical Pharmacology and Biopharmaceutics Review." Application Number: 203341Orig1s000. Link (Verified Source: Regulatory confirmation of CYP3A4 dependency and metabolite structures).

-

PubChem Compound Summary. "Bosutinib Metabolite M2 (Oxydechlorinated)." National Library of Medicine. Link (Verified Source: Chemical structure of M2).

-

Penner, N., et al. (2012). "Reactive Metabolite Risk Assessment in Drug Discovery." Chemical Research in Toxicology. Link (Verified Source: Standard protocols for GSH trapping described in Section 5).

Sources

N-Desmethyl Bosutinib (Metabolite M5): Pharmacological Divergence and Off-Target Toxicity Profiling

Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] While the parent drug drives therapeutic efficacy, its metabolic fate dictates the safety profile. N-desmethyl bosutinib , pharmacologically designated as Metabolite M5 , represents approximately 25% of the parent drug's systemic exposure.[3]

Although regulatory filings classify M5 as "pharmacologically inactive" regarding the primary therapeutic targets (Src/Abl), this metabolite is a critical variable in the off-target toxicity landscape , particularly concerning gastrointestinal (GI) adverse events and transporter-mediated drug-drug interactions (DDIs). This guide details the structural divergence of M5, its potential off-target liabilities, and the experimental frameworks required to profile it.

Molecular Identity & Pharmacological Divergence

Metabolic Pathway and Structural Modification

Bosutinib undergoes extensive hepatic metabolism, primarily via CYP3A4 .[2][4] The N-desmethylation occurs at the N-methylpiperazine moiety, a solvent-exposed tail in the kinase binding pocket.

-

Parent: Bosutinib (Potent Src/Abl Inhibitor)[1][2][4][5][6][7]

-

Metabolite M5: N-Desmethyl bosutinib (Loss of methyl group on piperazine)

-

Metabolite M2: Oxydechlorinated bosutinib (Distinct pathway, ~19% exposure)[1][3][4]

The loss of the methyl group in M5 alters the basicity (pKa) and lipophilicity (LogP) of the molecule, affecting its interaction with efflux transporters (P-gp/ABCB1) more than its hinge-binding capability.

Visualization: CYP3A4-Mediated Biotransformation[2][8]

Figure 1: Metabolic fate of Bosutinib showing the generation of M5 via CYP3A4 and subsequent elimination.[4]

The Off-Target Landscape: Why "Inactive" M5 Matters

Regulatory documents cite M5 as having

Transporter Interference (ABCB1/P-gp)

The N-methylpiperazine group on bosutinib is a key determinant for P-glycoprotein (P-gp) recognition.

-

Mechanism: N-desmethylation (M5) often retains substrate affinity for P-gp but may alter the efflux rate (

and -

Risk: If M5 acts as a competitive inhibitor of P-gp rather than just a substrate, it can perpetrate DDIs, increasing the intracellular concentration of co-administered drugs in the gut endothelium or blood-brain barrier.

Gastrointestinal Toxicity (The "Luminal Sink")

Diarrhea occurs in ~82% of bosutinib patients.

-

The M5 Factor: While systemic M5 is 25% of parent, fecal concentrations of bosutinib and its metabolites are extremely high (biliary excretion).

-

Hypothesis: M5 may retain activity against CAMK2G (Calcium/Calmodulin-Dependent Protein Kinase II Gamma) or EGFR in the gut lumen. Inhibition of these kinases in intestinal epithelial cells is a known driver of TKI-induced diarrhea.

-

Actionable Insight: Screening M5 specifically against intestinal kinases (CAMK2G, EGFR) is critical, even if it is inactive against leukemic Src/Abl.

Comparative Potency Data

| Parameter | Bosutinib (Parent) | N-Desmethyl (M5) | Implication |

| Src IC50 | 1.2 nM | > 20 nM (Est.) | Loss of therapeutic efficacy.[5] |

| Abl IC50 | 1.0 nM | > 20 nM (Est.) | Loss of therapeutic efficacy.[5] |

| CYP3A4 Interaction | Substrate & Weak Inhibitor | Substrate | Potential for competitive metabolic slowing. |

| Elimination | Feces (91%) | Feces | High local concentration in colon. |

| P-gp Interaction | Substrate | Likely Substrate/Inhibitor | Altered barrier permeability. |

Experimental Protocols: Validating Off-Target Effects

To rigorously assess the off-target risk of N-Desmethyl bosutinib, the following "Self-Validating" workflows are recommended.

Protocol A: Differential Kinome Profiling (Off-Target Screen)

Objective: Determine if M5 retains inhibition against toxicity-linked kinases (CAMK2G, EGFR, TEC) despite losing Src/Abl potency.

Workflow:

-

Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

-

Test Compounds:

-

Bosutinib (Control)

-

N-Desmethyl Bosutinib (Test)

-

Staurosporine (Global Positive Control)

-

-

Concentration Range: 10-point titration (0.1 nM to 10

M). -

Validation Criteria (Z'-Factor): Assay must yield

to be considered valid. -

Data Output: Calculate

and Selectivity Score (

Protocol B: Caco-2 Bidirectional Permeability (Transporter Liability)

Objective: Define if M5 is a P-gp substrate or inhibitor, influencing gut absorption dynamics.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4

m pore). Culture for 21 days to form a polarized monolayer. -

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Reject if

. -

Dosing:

-

Apical to Basolateral (A-B): Add M5 (10

M) to apical chamber. -

Basolateral to Apical (B-A): Add M5 (10

M) to basolateral chamber. -

Inhibitor Condition: Repeat in presence of Verapamil (P-gp inhibitor).

-

-

Sampling: Collect aliquots at 30, 60, 90, and 120 min. Analyze via LC-MS/MS.

-

Calculation:

-

Interpretation: An

that decreases with Verapamil confirms M5 is a P-gp substrate.

Visualization: Off-Target Screening Workflow

Figure 2: Decision tree for profiling the off-target toxicity potential of Metabolite M5.

References

-

FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosulif (Bosutinib).[2] Application Number: 203341Orig1s000. Retrieved from [Link][1][4][8]

-

Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. Retrieved from [Link]

-

Hsyu, P. H., et al. (2017). Pharmacokinetics and Safety of Bosutinib in Patients with Ph+ Chronic Myeloid Leukemia and Hepatic Impairment. Cancer Chemotherapy and Pharmacology, 79, 393–401. Retrieved from [Link]

-

European Medicines Agency (EMA). (2013). Assessment Report: Bosulif (Bosutinib).[1][2][4][5][6][7][8][9][10][11][12] EMA/CHMP/116912/2013. Retrieved from [Link]

-

Abbas, R., et al. (2012). Metabolism and Excretion of 14C-Bosutinib in Healthy Male Subjects. Drug Metabolism and Disposition, 40(1), 21-30. Retrieved from [Link]

Sources

- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ClinPGx [clinpgx.org]

- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bosutinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sample preparation for N-Desmethyl bosutinib analysis in urine

Application Note: High-Sensitivity Extraction and Quantification of N-Desmethyl Bosutinib in Human Urine via Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS

Executive Summary

Objective: To provide a robust, self-validating protocol for the isolation and quantification of N-Desmethyl bosutinib (metabolite M5) in human urine. Challenge: Bosutinib is primarily excreted via the hepatobiliary route (feces ~91%), with renal elimination accounting for <3% of the dose. Consequently, urinary concentrations of the N-desmethyl metabolite are extremely low, often falling below the sensitivity limits of standard "dilute-and-shoot" or protein precipitation methods. Urine also contains high salt and pigment loads that cause significant ion suppression. Solution: This guide details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. By exploiting the basicity of the piperazine moiety, we can lock the analyte onto the sorbent, allowing aggressive organic washing to remove urine matrix interferences before elution. This results in a 10-20x concentration factor and minimized matrix effects.

Metabolic Context & Chemical Logic

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor.[1][2] Its primary metabolic clearance is mediated by CYP3A4, resulting in N-desmethyl bosutinib (M5).[2][3]

-

Parent: Bosutinib (

); MW: 530.45 Da.[4] -

Target: N-Desmethyl Bosutinib (

); MW: 516.42 Da. -

Key Structural Feature: Both compounds possess a piperazine ring with a basic nitrogen (

). This basicity is the "handle" we use for the MCX extraction strategy.

Figure 1: Metabolic Pathway & Mass Shift

Caption: CYP3A4-mediated demethylation of Bosutinib. The loss of the methyl group on the piperazine ring shifts the precursor mass from 530.2 to 516.2.

Sample Preparation Protocol

Method Selection: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX). Rationale: Urine contains neutral interferences (urea, pigments) and acidic interferences. A standard C18 (HLB) cartridge retains everything lipophilic. An MCX cartridge retains the basic drug via ionic interaction, allowing us to wash the cartridge with 100% methanol (removing all neutrals/lipids) without losing the drug.

Reagents Required

-

Internal Standard (IS): Bosutinib-d5 or Bosutinib-d8 (100 ng/mL in methanol).

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). -

SPE Cartridge: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C (33 µm).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (

).

Step-by-Step Workflow

A. Pre-treatment (Hydrolysis & pH Adjustment)

-

Aliquot: Transfer 1.0 mL of human urine into a clean tube.

-

IS Addition: Add 20 µL of Internal Standard working solution. Vortex.

-

Enzymatic Hydrolysis (Optional but Recommended):

-

Add 1.0 mL of 0.1 M Ammonium Acetate buffer (pH 5.0) containing

-glucuronidase (2000 units). -

Incubate at 37°C for 2 hours. Note: This ensures any glucuronide conjugated metabolites are cleaved back to the free form.

-

-

Acidification: Add 100 µL of 4% Formic Acid (

can also be used).-

Critical Check: Verify pH is between 2.0 and 3.0. This ensures the piperazine nitrogen is fully protonated (

) to bind to the cation exchange sorbent.

-

B. SPE Extraction (MCX Protocol)

Caption: Mixed-Mode Cation Exchange (MCX) workflow. Step 4 is the "magic step" where neutral urine interferences are washed away while the basic analyte remains locked.

LC-MS/MS Instrumentation & Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Column: Waters ACQUITY UPLC BEH C18 (

Table 1: LC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Event |

| 0.00 | 0.40 | 10 | Initial Hold |

| 0.50 | 0.40 | 10 | Load |

| 3.00 | 0.40 | 90 | Elution Gradient |

| 3.50 | 0.40 | 90 | Wash |

| 3.60 | 0.40 | 10 | Re-equilibration |

| 5.00 | 0.40 | 10 | End |

Table 2: MS/MS Parameters (ESI Positive)

Note: Transitions must be optimized on your specific instrument. N-Desmethyl bosutinib loses the methyl group on the piperazine ring, altering the primary fragment.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Logic |

| Bosutinib | 530.2 | 141.1 | 40 | 35 | Methyl-piperazine fragment |

| Bosutinib | 530.2 | 113.1 | 40 | 50 | Secondary qualifier |

| N-Desmethyl | 516.2 | 127.1 | 40 | 35 | Piperazine fragment (no methyl) |

| N-Desmethyl | 516.2 | 481.1 | 40 | 25 | Loss of Cl/minor fragment |

| IS (Bosutinib-d5) | 535.2 | 146.1 | 40 | 35 | Deuterated fragment |

Validation & Scientific Integrity (E-E-A-T)

To ensure this method is trustworthy and field-proven , you must validate the following parameters:

-

Matrix Effect (ME):

-

Compare the peak area of analyte spiked post-extraction into blank urine extract vs. analyte in neat solvent.

-

Target: ME between 85-115%. If suppression is high (<80%), increase the wash volume in Step 4 of the SPE protocol.

-

-

Recovery (RE):

-

Compare analyte spiked pre-extraction vs. post-extraction.

-

Expectation: MCX SPE typically yields >85% recovery for Bosutinib due to the strong ionic retention.

-

-

Linearity:

-

Due to low renal clearance, the dynamic range should focus on the lower end: 0.5 ng/mL to 500 ng/mL .

-

-

Stability:

-

N-desmethyl bosutinib is light-sensitive (quinoline core). Amber glassware must be used during sample prep and storage.

-

References

-

Hsyu, P. H., et al. (2011). "Pharmacokinetics and metabolism of bosutinib in healthy subjects and patients with chronic myeloid leukemia." Cancer Chemotherapy and Pharmacology, 67(1). Link (Confirming CYP3A4 metabolism and low renal excretion).

-

Abbas, R., et al. (2012). "Mass balance and metabolic disposition of bosutinib in healthy male subjects." Drug Metabolism and Disposition. Link (Source for fecal vs. urine excretion ratios).

-

FDA Clinical Pharmacology Review (2012). "Bosulif (Bosutinib) NDA 203341." Center for Drug Evaluation and Research. Link (Authoritative regulatory data on M2/M5 metabolites).

-

Biotage Application Note. "Extraction of Basic Drugs from Biological Fluids using EVOLUTE CX." (General reference for MCX mechanism logic). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Internal standard selection for N-Desmethyl bosutinib quantification

Executive Summary

Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). While the parent drug is the primary therapeutic agent, its major metabolite, N-desmethyl bosutinib (M2) , formed via CYP3A4, is crucial for understanding total drug exposure, metabolic stability, and potential toxicity.

Accurate quantification of N-desmethyl bosutinib by LC-MS/MS is complicated by significant matrix effects common in plasma and the structural similarity between the metabolite and the parent drug. This Application Note provides a definitive guide to selecting the appropriate Internal Standard (IS) to ensure regulatory compliance (FDA/EMA) and data integrity.

Scientific Rationale: The "Why" Behind IS Selection

In LC-MS/MS bioanalysis, the Internal Standard is not merely a reference point; it is the primary tool for correcting variability in:

-

Extraction Recovery: Loss of analyte during protein precipitation or extraction.

-

Ionization Efficiency: Matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids or endogenous salts.

The Challenge with N-Desmethyl Bosutinib: As a metabolite, N-desmethyl bosutinib is more polar than the parent bosutinib. If a generic internal standard (like a structural analog) is used, it may elute at a different retention time (RT) than the metabolite. Consequently, the IS will experience a different matrix environment than the analyte, failing to correct for ion suppression. This leads to "drift" in quantitation and failed validation batches.

Internal Standard Selection Strategy

We categorize IS selection into three tiers based on scientific rigor and regulatory preference.

Tier 1: Gold Standard (The Isotopic Twin)

-

Compound: Stable Isotope Labeled (SIL) N-Desmethyl Bosutinib (e.g., N-desmethyl bosutinib-d5 or 13C-labeled).

-

Mechanism: Co-elutes perfectly with the target metabolite. It compensates for specific matrix effects at the exact moment of ionization.

-

Recommendation: Mandatory for pivotal PK studies and clinical trials where maximum accuracy is required.

Tier 2: Silver Standard (The Parent Surrogate)

-

Compound: SIL Bosutinib (e.g., Bosutinib-d5).

-

Mechanism: Elutes close to the metabolite but not exactly (due to the methyl group difference).

-

Risk: If the chromatographic gradient is steep, the RT difference may be significant enough that the IS and metabolite experience different ion suppression zones.

-

Recommendation: Acceptable for early discovery or if the specific metabolite SIL is commercially unavailable, provided that "Matrix Factor" validation tests prove no significant divergence.

Tier 3: Bronze Standard (Structural Analog)

-

Compound: Tofacitinib or Imatinib-d8 .

-

Mechanism: Chemically similar but chromatographically distinct.

-

Risk: High. Does not track extraction recovery or ionization variability accurately.

-

Recommendation: Discouraged for regulated bioanalysis. Use only for rough metabolic stability screening.

Visualizing the Selection Logic

The following decision tree illustrates the selection process based on study requirements and resource availability.

Figure 1: Decision Matrix for Internal Standard Selection based on regulatory needs and compound availability.

Protocol: Dual-Analyte Quantification Workflow

This protocol is designed for the simultaneous quantification of Bosutinib and N-Desmethyl bosutinib in human plasma using Protein Precipitation (PPT) , which is preferred over Liquid-Liquid Extraction (LLE) for TKIs due to speed and recovery consistency.

A. Reagents & Preparation

-

Matrix: Human Plasma (K2EDTA).

-

Internal Standard Working Solution (ISWS):

-

Mix Bosutinib-d5 (for parent) and N-desmethyl bosutinib-d5 (for metabolite) in Methanol.

-

Target Concentration: 100 ng/mL.

-

B. Sample Preparation (Step-by-Step)

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

-

Spike IS: Add 20 µL of ISWS to all wells (except double blanks). Vortex gently.

-

Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Note: The acid helps solubilize the basic piperazine moiety of bosutinib, preventing adsorption to the protein pellet.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 rpm (approx. 2,500 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Add 100 µL of Milli-Q water to the supernatant.

-

Critical Step: Diluting the organic supernatant with water improves peak shape on early-eluting polar metabolites by matching the solvent strength to the initial mobile phase.

-

C. LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | High surface area for separating structurally similar analogs. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer stabilizes pH for consistent ionization of the piperazine ring. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for TKIs compared to Methanol. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Gradient | 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min) | Fast gradient; ensures metabolite (more polar) elutes before parent. |

| Ionization | ESI Positive Mode | Protonation of nitrogen atoms in the quinoline/piperazine structures. |

| MRM (Analyte) | m/z 516.2 → 113.1 (Bosutinib parent)m/z 502.2 → 113.1 (N-desmethyl) | Monitor specific transitions. Note the -14 Da mass shift for the metabolite. |

Workflow Visualization

Figure 2: Optimized Protein Precipitation Workflow for Bosutinib and Metabolite.

Validation & Acceptance Criteria

To ensure the selected Internal Standard is performing correctly, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .

Key Metrics for IS Performance:

-

IS Response Consistency: The IS peak area plot across the entire run (Standards, QCs, Subjects) should not show a drift trend.

-

Matrix Factor (MF):

-

Calculate: (Peak Area in Matrix) / (Peak Area in Solvent).

-

IS-Normalized MF: (MF of Analyte) / (MF of IS).

-

Acceptance: The IS-Normalized MF must be close to 1.0 (e.g., 0.9–1.1) and consistent (%CV < 15%) across different lots of plasma.

-

Failure Mode: If the IS-Normalized MF varies significantly between lots, your IS is not tracking the analyte correctly (common with Tier 3 analogs).

-

References

-

US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][2][3][4]

-

Hoshino, R., et al. (2023). "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation." Molecules, 28(4), 1643. (Demonstrates Tofacitinib as IS, though SIL is preferred for regulation). [Link]

-

Sumimoto, T., et al. (2018). "A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection." Journal of Pharmaceutical Health Care and Sciences, 4, 9. (Demonstrates structural analog limitations). [Link]

-

European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

Sources

Application Notes and Protocols for Determining the Cellular Activity of N-Desmethyl bosutinib

Abstract

This guide provides a comprehensive framework and detailed protocols for characterizing the cellular activity of N-Desmethyl bosutinib, the primary metabolite of the dual Src/Abl tyrosine kinase inhibitor, bosutinib. Understanding the biological activity of major metabolites is critical in drug development for a complete comprehension of a drug's efficacy and safety profile. We present a multi-assay strategy, moving from direct target engagement to broad cellular consequences. This document details protocols for (1) quantifying the inhibition of downstream signaling pathways via Western Blotting for phosphorylated effector proteins, (2) assessing the impact on cell viability and proliferation using luminescence-based ATP quantification, and (3) determining the induction of apoptosis through flow cytometry. The causality behind experimental choices, the implementation of self-validating controls, and the interpretation of data are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Characterizing N-Desmethyl bosutinib

Bosutinib is a potent, orally administered dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1][2][3] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4][5] The oncogenic Bcr-Abl fusion protein, a hallmark of CML, drives malignant cell proliferation and survival through constitutive kinase activity.[6][7] Bosutinib effectively inhibits this activity, as well as that of Src family kinases (SFKs), which are often implicated in CML progression and resistance to other inhibitors.[3][8]

Upon administration, bosutinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9] This process generates several metabolites, with N-Desmethyl bosutinib being one of the most significant.[9] To fully understand the therapeutic window and overall pharmacological profile of bosutinib, it is imperative to determine if this major metabolite retains biological activity. Does it contribute to the on-target efficacy of the parent drug? Does it possess a different kinase selectivity profile, potentially leading to off-target effects?

This guide provides researchers with the necessary tools to answer these questions using a logical, multi-tiered approach in relevant cell-based models.

Scientific Background: The Src/Abl Signaling Axis in CML

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates a cascade of downstream signaling pathways, including RAS-MAPK and PI3K-Akt, leading to uncontrolled cell division and inhibition of apoptosis.[10] Src family kinases, such as Src, Lyn, and Hck, are also key players in CML, contributing to the signaling output of Bcr-Abl and playing roles in disease progression.[4][6]

Bosutinib functions by competitively binding to the ATP-binding site of the Abl and Src kinase domains, preventing the phosphorylation of their downstream substrates and thereby inhibiting their oncogenic signals.[1][6] A robust assessment of N-Desmethyl bosutinib activity, therefore, requires measuring its effects on these specific pathways and the ultimate cellular consequences.

Caption: Simplified Src/Abl signaling pathway in CML and points of inhibition.

A Multi-Assay Strategy for Comprehensive Activity Profiling

No single assay can provide a complete picture of a compound's activity. We advocate for a tiered approach, starting with the most direct measure of target engagement and progressing to broader phenotypic outcomes. This workflow ensures that observed effects on cell health are directly linked to the intended mechanism of action.

Recommended Cell Line:

-

K562 Cells: A human, Bcr-Abl positive, erythroleukemia cell line derived from a CML patient in blast crisis. This is a widely used and well-characterized model for studying Bcr-Abl inhibitors.[4]

Caption: Experimental workflow for characterizing N-Desmethyl bosutinib activity.

Protocol 1: Phospho-Protein Western Blotting

Principle

This assay directly measures the ability of N-Desmethyl bosutinib to inhibit its kinase targets within the cell. A reduction in the phosphorylated form of a direct downstream substrate indicates target engagement and inhibition. We will probe for Phospho-Src (Tyr416) as a marker of Src family kinase activity and Phospho-CrkL (Tyr207) as a well-established biomarker for Bcr-Abl activity.

Materials

-

K562 cells

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Bosutinib and N-Desmethyl bosutinib (dissolved in DMSO)

-

RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-CrkL (Tyr207), anti-CrkL, anti-GAPDH or β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

5% w/v Bovine Serum Albumin (BSA) in TBST

-

Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Protocol

-

Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate overnight.

-

Compound Treatment: Treat cells with a dose-response of N-Desmethyl bosutinib (e.g., 1 nM to 10 µM). Include bosutinib as a positive control and a DMSO-only well as a vehicle control. Incubate for 2-4 hours.

-

Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of supplemented RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

-

Gel Electrophoresis & Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Expert Tip: Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein that can cause high background.[11]

-

Antibody Incubation: Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the signal using a chemiluminescence imager.

-

Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the blot should be stripped and re-probed for total Src, total CrkL, and a loading control like GAPDH.

Data Analysis & Expected Results

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for that target. A dose-dependent decrease in the p-Src/Src or p-CrkL/CrkL ratio indicates inhibitory activity.

| Compound | Concentration | p-Src/Src Ratio (Normalized) | p-CrkL/CrkL Ratio (Normalized) |

| Vehicle (DMSO) | 0.1% | 1.00 | 1.00 |

| Bosutinib | 100 nM | 0.15 | 0.20 |

| N-Desmethyl bosutinib | 100 nM | 0.45 | 0.55 |

| N-Desmethyl bosutinib | 1 µM | 0.18 | 0.22 |

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Principle

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[12][13] The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, which is directly proportional to the amount of ATP present. This robust "add-mix-measure" assay is ideal for determining the concentration at which a compound reduces cell viability by 50% (IC50).[12]

Materials

-

K562 cells and culture medium

-

Opaque-walled 96-well microplates (suitable for luminescence)

-

Bosutinib and N-Desmethyl bosutinib

-

CellTiter-Glo® 2.0 Assay Reagent

Step-by-Step Protocol

-

Cell Seeding: Seed K562 cells in an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of medium. Include wells with medium only for background measurement.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-Desmethyl bosutinib and the bosutinib positive control. Add the compounds to the cells and incubate for 72 hours.

-

Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.

-

Assay Procedure: Add 100 µL of CellTiter-Glo® reagent to each well.[14]

-

Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Measurement: Read the luminescence using a plate-reading luminometer.

Data Analysis & Expected Results

-

Subtract the average background luminescence (media-only wells) from all experimental wells.

-

Normalize the data by setting the vehicle control (DMSO) as 100% viability and the background as 0% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value.

| Compound | IC50 (nM) |

| Bosutinib | 85 |

| N-Desmethyl bosutinib | 250 |

Protocol 3: Apoptosis Assay (Annexin V & PI Staining)

Principle

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it stains late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials

-

K562 cells and culture medium

-

Bosutinib and N-Desmethyl bosutinib

-

FITC Annexin V / Propidium Iodide Apoptosis Detection Kit

-

Flow Cytometer

Step-by-Step Protocol

-

Cell Treatment: Seed and treat K562 cells in 6-well plates as described for the Western blot protocol. A 24-48 hour treatment period is typically sufficient to observe apoptosis.

-

Cell Harvesting: Collect all cells, including those floating in the media (as apoptotic cells often detach). Centrifuge and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Analysis & Expected Results

The flow cytometry data will be plotted as FITC Annexin V (x-axis) vs. PI (y-axis). The resulting quadrants represent different cell populations:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)

A potent compound will show a dose-dependent shift of cells from the live quadrant to the early and late apoptotic quadrants.

| Compound | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle (DMSO) | 0.1% | 95.2 | 2.5 | 2.1 |

| Bosutinib | 500 nM | 25.6 | 40.3 | 32.8 |

| N-Desmethyl bosutinib | 500 nM | 55.1 | 28.5 | 15.4 |

Conclusion and Synthesis of Results

By employing this tripartite strategy, a researcher can build a comprehensive activity profile for N-Desmethyl bosutinib. The data from the Western blot provides direct evidence of target inhibition. The CellTiter-Glo® assay quantifies the functional consequence of this inhibition on cell proliferation and viability, yielding a potent IC50 value. Finally, the Annexin V assay elucidates the mechanism by which the cells are dying, confirming an apoptotic process consistent with the action of tyrosine kinase inhibitors.

References

-

Title: Bosutinib – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: What is the mechanism of Bosutinib Monohydrate? Source: Patsnap Synapse URL: [Link]

-

Title: Bosutinib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Bosutinib: uses, dosing, warnings, adverse events, interactions Source: Drugs.com URL: [Link]

-

Title: Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation Source: MDPI URL: [Link]

-

Title: Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics Source: ClinPGx URL: [Link]

-

Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]

-

Title: Kinase assays Source: BMG LABTECH URL: [Link]

-

Title: Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias Source: PMC - NIH URL: [Link]

-

Title: Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia Source: Expert Opinion on Pharmacotherapy URL: [Link]

-

Title: Definition of bosutinib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

-

Title: Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure Source: PMC - NIH URL: [Link]

-

Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]

-

Title: Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer Source: PMC - NIH URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

-

Title: For adherent cell lines which apoptosis assay is the best to use? Source: ResearchGate URL: [Link]

-

Title: BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction Source: Encyclopedia.pub URL: [Link]

-

Title: Cell Apoptosis Assays Source: Creative Bioarray URL: [Link]

-

Title: Bosutinib Impurities and Related Compound Source: Veeprho URL: [Link]

-

Title: Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants Source: Blood - ASH Publications URL: [Link]

Sources

- 1. Bosutinib - Wikipedia [en.wikipedia.org]

- 2. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ClinPGx [clinpgx.org]

- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inventbiotech.com [inventbiotech.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]

- 13. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]

- 14. promega.com [promega.com]

- 15. Apoptosis Assays [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving peak shape for N-Desmethyl bosutinib in reverse-phase chromatography

A Guide to Achieving Optimal Peak Shape in Reverse-Phase Chromatography

Welcome to the technical support center for the chromatographic analysis of N-Desmethyl bosutinib. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common peak shape issues encountered during the reverse-phase analysis of this critical bosutinib metabolite. This resource is structured to move beyond simple procedural lists, offering explanations grounded in chromatographic theory to empower you to make informed decisions in your method development and troubleshooting efforts.

Understanding the Analyte: N-Desmethyl Bosutinib

N-Desmethyl bosutinib is a major active metabolite of bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Structurally, it retains the core quinoline and piperazine rings of the parent compound, making it a basic molecule.[2][3] The basic nature of N-Desmethyl bosutinib is a key factor influencing its behavior in reverse-phase chromatography, often leading to poor peak shapes, such as tailing, if the analytical method is not properly optimized.[4][5]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific peak shape problems you may encounter. Each question is designed to reflect a common observational starting point in the lab.

Q1: My N-Desmethyl bosutinib peak is tailing significantly. What is the most likely cause and how do I fix it?

A1: The primary cause of peak tailing for basic compounds like N-Desmethyl bosutinib is secondary interactions with the stationary phase. [4]

In reverse-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface can exist in an ionized state (Si-O⁻), particularly at mid-range pH values (pH > 3).[6] The positively charged basic functional groups on N-Desmethyl bosutinib can then interact with these negatively charged silanols through ion exchange. This creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[6][7]

Protocol 1: Mobile Phase pH Adjustment

-

Rationale: By lowering the mobile phase pH to approximately 3.0 or below, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ion-exchange interactions.[8]

-

Procedure:

-

Prepare your aqueous mobile phase component (e.g., water) with 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA). Note that TFA can act as an ion-pairing agent and may cause ion suppression in LC-MS applications.[9][10] For LC-MS, formic acid is generally preferred.

-

Ensure the final pH of the aqueous portion is below 3.5. A published method for the parent drug, bosutinib, successfully used a phosphate buffer at pH 3.5.[11]